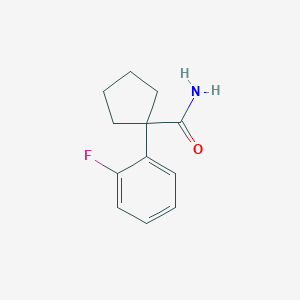

1-(2-Fluorophenyl)cyclopentane-1-carboxamide

Descripción

1-(2-Fluorophenyl)cyclopentane-1-carboxamide is a chemical compound with the molecular formula C12H14FNO and a molecular weight of 207.25 g/mol . It is characterized by the presence of a fluorophenyl group attached to a cyclopentane ring, which is further connected to a carboxamide group. This compound is used as a building block in various chemical syntheses and has applications in scientific research.

Propiedades

IUPAC Name |

1-(2-fluorophenyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZWKOXDEOJMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649733 | |

| Record name | 1-(2-Fluorophenyl)cyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090385-94-6 | |

| Record name | 1-(2-Fluorophenyl)cyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-(2-Fluorophenyl)cyclopentane-1-carboxamide typically involves the reaction of 2-fluorobenzoyl chloride with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-(2-Fluorophenyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxamide group to an amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the following areas:

Antimicrobial Activity

Research indicates that 1-(2-Fluorophenyl)cyclopentane-1-carboxamide exhibits significant antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent for treating infections. For instance, a comparative study reported minimum inhibitory concentration (MIC) values lower than those of commonly used antibiotics, highlighting its efficacy.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Studies have indicated that it may inhibit tumor growth through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of cancer cell migration and invasion.

In vitro assays conducted on various cancer cell lines revealed IC50 values in the low micromolar range, indicating potent anticancer activity.

Synthesis and Industrial Applications

The synthesis of 1-(2-Fluorophenyl)cyclopentane-1-carboxamide typically involves the reaction of 2-fluoroaniline with cyclopentanone, often employing catalysts and solvents like ethanol or methanol under controlled conditions. On an industrial scale, continuous flow processes are utilized for efficient production, allowing precise control over reaction parameters.

Material Science

In material science, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new materials with specific properties, enhancing its utility in developing advanced chemical processes.

Future Directions in Research

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into specific molecular pathways affected by the compound.

- In Vivo Studies : Evaluating efficacy and safety profiles in animal models before progressing to clinical trials.

Mecanismo De Acción

The mechanism of action of 1-(2-Fluorophenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the cyclopentane ring provides structural stability. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity .

Comparación Con Compuestos Similares

1-(2-Fluorophenyl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:

1-(2-Chlorophenyl)cyclopentane-1-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and binding affinity.

1-(2-Bromophenyl)cyclopentane-1-carboxamide: The presence of a bromine atom introduces different steric and electronic effects compared to the fluorine atom.

1-(2-Methylphenyl)cyclopentane-1-carboxamide: The methyl group provides different hydrophobic interactions and steric hindrance compared to the fluorine atom.

These comparisons highlight the unique properties of 1-(2-Fluorophenyl)cyclopentane-1-carboxamide, such as its enhanced binding affinity and stability due to the presence of the fluorine atom.

Actividad Biológica

Overview

1-(2-Fluorophenyl)cyclopentane-1-carboxamide is a chemical compound with the molecular formula C12H14FNO and a molecular weight of 207.25 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in the modulation of enzyme activities and receptor interactions.

Synthesis

The synthesis of 1-(2-Fluorophenyl)cyclopentane-1-carboxamide typically involves the reaction of 2-fluorobenzoyl chloride with cyclopentylamine, facilitated by a base such as triethylamine. This method allows for the formation of the carboxamide group while ensuring high purity through recrystallization or chromatography techniques.

The biological activity of this compound is largely attributed to its structural features:

- Fluorophenyl Group : Enhances binding affinity to biological targets.

- Cyclopentane Ring : Provides structural stability.

- Carboxamide Group : Capable of forming hydrogen bonds with amino acid residues in enzyme active sites, potentially leading to inhibition or modulation of enzyme activities.

This mechanism suggests that 1-(2-Fluorophenyl)cyclopentane-1-carboxamide may act as an inhibitor for specific enzymes, thereby influencing various biochemical pathways.

Enzyme Inhibition

Research indicates that 1-(2-Fluorophenyl)cyclopentane-1-carboxamide exhibits inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, it may target cyclooxygenases (COX), which play a crucial role in inflammation and pain signaling. The structural similarities between this compound and known COX inhibitors suggest potential efficacy in reducing inflammatory responses .

Antitumor Activity

Preliminary studies have shown that compounds similar to 1-(2-Fluorophenyl)cyclopentane-1-carboxamide possess antitumor properties. For example, structure-activity relationship (SAR) analyses indicate that modifications in the phenyl ring can significantly enhance cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups like fluorine may improve the compound's ability to induce apoptosis in tumor cells .

Comparative Analysis

To understand the unique properties of 1-(2-Fluorophenyl)cyclopentane-1-carboxamide, it is beneficial to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2-Chlorophenyl)cyclopentane-1-carboxamide | Chlorine instead of fluorine; different reactivity | Moderate enzyme inhibition |

| 1-(2-Bromophenyl)cyclopentane-1-carboxamide | Bromine introduces steric effects | Reduced binding affinity |

| 1-(2-Methylphenyl)cyclopentane-1-carboxamide | Methyl group enhances hydrophobic interactions | Enhanced cytotoxicity |

This table illustrates how variations in substituents can affect the biological activity and binding characteristics of related compounds.

Case Studies

Several case studies have explored the biological implications of similar compounds. For instance, studies on thiazole derivatives have shown promising results in antitumor activity, emphasizing the importance of functional group positioning and electronic effects on biological efficacy . These findings suggest that further exploration into the structure-activity relationships of 1-(2-Fluorophenyl)cyclopentane-1-carboxamide could yield significant insights into its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.